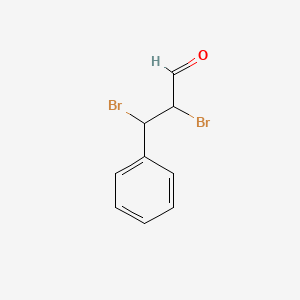

2,3-Dibromo-3-phenylpropanal

描述

Structure

3D Structure

属性

IUPAC Name |

2,3-dibromo-3-phenylpropanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2O/c10-8(6-12)9(11)7-4-2-1-3-5-7/h1-6,8-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVHARADPZCQQHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C=O)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20977821 | |

| Record name | 2,3-Dibromo-3-phenylpropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20977821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.97 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62248-40-2 | |

| Record name | Benzenepropanal, alpha,beta-dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062248402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC155556 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155556 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dibromo-3-phenylpropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20977821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,3 Dibromo 3 Phenylpropanal and Its Stereoisomers

Direct Electrophilic Bromination of Cinnamaldehyde (B126680): Mechanistic and Stereochemical Aspects

The most direct and common method for synthesizing 2,3-Dibromo-3-phenylpropanal is the electrophilic addition of bromine (Br₂) across the carbon-carbon double bond of cinnamaldehyde. scribd.comgoogle.com This reaction is a cornerstone of organic chemistry, illustrating the reactivity of alkenes toward electrophiles.

The mechanism proceeds via a two-step pathway. Initially, the π-electrons of the alkene attack a bromine molecule, displacing a bromide ion and forming a cyclic bromonium ion intermediate. This three-membered ring is highly strained and reactive. The second step involves the nucleophilic attack of the bromide ion on one of the carbon atoms of the bromonium ion. This attack occurs from the side opposite to the bromonium ring, resulting in an anti-addition of the two bromine atoms. masterorganicchemistry.com This stereospecific mechanism is crucial as it dictates the relative configuration of the two newly formed stereocenters. When starting with (E)-cinnamaldehyde (trans-cinnamaldehyde), the anti-addition leads preferentially to the formation of the (2R,3S)- and (2S,3R)-enantiomeric pair, known as the erythro diastereomer. rsc.org The reaction creates two stereogenic carbons, leading to the possibility of four stereoisomers in total: two pairs of enantiomers (erythro and threo). murov.infochegg.comchegg.combartleby.com

Influence of Solvent and Temperature on Diastereoselectivity

The choice of solvent and the reaction temperature are critical parameters that can significantly influence the yield and, more importantly, the diastereoselectivity of the bromination of cinnamaldehyde. core.ac.ukrsc.org The polarity and coordinating ability of the solvent can affect the stability of the bromonium ion intermediate and the transition state of the subsequent nucleophilic attack.

Commonly used solvents include glacial acetic acid, carbon tetrachloride, ether, and dichloromethane (B109758). google.comrsc.orgmurov.infoprepchem.com For instance, performing the reaction in glacial acetic acid at approximately 50°C is a well-documented procedure. murov.info In contrast, using a non-polar solvent like carbon tetrachloride can minimize the formation of by-products that might arise from solvent participation. Low temperatures, such as those achieved with an ice-water bath, are often employed to control the exothermicity of the reaction and enhance selectivity by favoring the thermodynamically more stable transition state, which typically leads to the anti-addition product. prepchem.comgoogle.com The solvent can also play a role in the solubility of the starting material and the product, which can affect reaction rates and ease of isolation. rsc.org

Table 1: Effect of Solvent and Temperature on the Bromination of Cinnamaldehyde Derivatives

| Starting Material | Brominating Agent | Solvent | Temperature | Outcome | Reference |

|---|---|---|---|---|---|

| Cinnamic acid | Bromine | Glacial Acetic Acid | 50°C | High yield of erythro-2,3-dibromo-3-phenylpropanoic acid | murov.info |

| Cinnamic acid | Bromine | Dry Ether | Ice-water bath | Almost quantitative yield of product | prepchem.com |

| Cinnamaldehyde | Bromine | Ester solvent (e.g., R₁COOR₂) | Low Temperature | Controlled reaction to form this compound | google.com |

| Cinnamic acid | Bromine | Dichloromethane (CH₂Cl₂) | Room Temperature | Product precipitates, allowing easy isolation | rsc.org |

| Acetophenone | NBS | Dichloromethane (CH₂Cl₂) | 80°C (Microwave) | Excellent selectivity for mono-bromo product | researchgate.net |

This table presents data for the bromination of cinnamaldehyde and the closely related cinnamic acid to illustrate general principles of solvent and temperature effects.

Catalyst-Mediated Bromination Approaches for Enhanced Yield and Selectivity

To improve the efficiency and selectivity of bromination reactions, various catalytic systems have been explored. While direct bromination is often effective, catalysts can offer milder reaction conditions, higher yields, and better stereocontrol. In the context of synthesizing this compound, catalysts can help to activate the bromine or the substrate, or to control the stereochemical outcome of the addition.

One approach involves the use of Lewis acids, which can polarize the Br-Br bond, making the bromine a more potent electrophile. This can lead to faster reaction rates at lower temperatures. Another strategy is the use of organocatalysts. For example, while not a direct dibromination, the Jørgensen-Hayashi catalyst, a diarylprolinol silyl (B83357) ether, has been successfully used for the enantioselective α-bromination of other aldehydes, demonstrating the potential of organocatalysis in controlling stereochemistry in reactions involving aldehydes. nih.gov A patent describes a process where cinnamaldehyde is reacted with silica (B1680970) gel-supported bromine; while this primarily facilitates handling, the subsequent elimination step to form α-bromocinnamaldehyde is catalyzed by a phase transfer catalyst. google.com Furthermore, specialized brominating reagents like pyridinium (B92312) tribromide can be used as a solid, safer, and more manageable source of bromine compared to the highly corrosive and volatile liquid Br₂. rsc.org

Table 2: Examples of Catalytic and Reagent-Mediated Bromination

| Substrate Type | Catalyst/Reagent | Purpose | Potential Advantage | Reference |

|---|---|---|---|---|

| Aldehydes | Jørgensen-Hayashi catalyst | Enantioselective α-bromination | High enantioselectivity | nih.gov |

| Cinnamaldehyde | Silica gel-supported bromine | Bromine carrier | Easier handling of bromine | google.com |

| Cinnamic acid | Pyridinium tribromide | Bromine source | Solid, less hazardous reagent | rsc.org |

| Aromatic Compounds | γ-Picolinium bromochromate (γ-PBC) | Brominating agent | High chemo- and regioselectivity | orientjchem.org |

Indirect Synthetic Pathways to this compound

Beyond the direct bromination of cinnamaldehyde, indirect synthetic routes offer alternative strategies for accessing this compound. These pathways may be advantageous if the starting materials are more readily available, or if specific stereoisomers are desired that are not easily obtained through direct bromination.

Transformation of Precursors Bearing Distinct Functional Groups

One of the most viable indirect routes involves the synthesis and subsequent transformation of a precursor molecule. A prominent example is the use of 2,3-dibromo-3-phenylpropanoic acid. This carboxylic acid is readily synthesized by the bromination of cinnamic acid, a reaction that is mechanistically analogous to the bromination of cinnamaldehyde. prepchem.comacs.orgchemicalbook.com Once the dibrominated acid is obtained and purified, it can be converted to the target aldehyde.

This transformation requires the selective reduction of the carboxylic acid functional group to an aldehyde, without affecting the carbon-bromine bonds or the stereocenters. This can be a challenging chemical step, as many common reducing agents would also reduce the C-Br bonds. Specialized reagents and multi-step procedures, such as conversion to an acid chloride followed by a controlled Rosenmund reduction or reaction with a mild hydride reagent, would be necessary to achieve this transformation effectively. This indirect route provides an opportunity for the purification of the intermediate acid, which can be easier to handle and crystallize than the aldehyde, potentially leading to a final product of higher purity.

Chemo- and Regioselective Bromination of Substituted Phenylpropanals

The principles of chemo- and regioselectivity become paramount when dealing with more complex substrates, such as substituted phenylpropanals. If the phenyl ring of the propanal substrate contains activating or deactivating groups, the synthetic strategy must account for potential side reactions, such as the bromination of the aromatic ring.

The chemo- and regioselective bromination of aromatic compounds is a well-studied field, with reagents developed to target specific positions. orientjchem.org For instance, if a substituted cinnamaldehyde were to be brominated, conditions would need to be carefully selected to ensure that the electrophilic addition occurs exclusively at the alkene (chemoselectivity) and not on the activated phenyl ring. The choice of brominating agent and solvent is critical. Using a less reactive brominating agent or a non-polar solvent can disfavor electrophilic aromatic substitution. For example, the use of N-Bromosuccinimide (NBS) in carbon tetrachloride, often under radical initiation, is a classic method for allylic bromination, showcasing how reagent choice can divert reactivity away from an alkene's double bond. Conversely, to ensure addition to the double bond, conditions favoring ionic pathways (polar solvents, Lewis acids) are typically employed. researchgate.net The careful selection of these conditions allows for the precise synthesis of the desired 2,3-dibromo product from a variety of substituted precursors. nih.gov

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact and improve the safety of the manufacturing process. Key areas of focus include the use of less hazardous reagents, alternative solvents, and improved atom economy.

A significant green improvement is the replacement of elemental bromine, a toxic and highly corrosive liquid, with safer alternatives. acs.org Pyridinium tribromide is a stable, solid reagent that serves as an effective source of bromine, is easier to handle, and reduces the risks associated with transportation and storage. rsc.org Another approach is the use of silica gel-supported bromine, which again encapsulates the hazardous reagent in a solid matrix. google.com

Solvent choice is another critical aspect of green synthesis. Traditional solvents like carbon tetrachloride and dichloromethane are toxic and environmentally harmful. Research into greener alternatives is ongoing. A patent for a related synthesis highlights the use of recyclable ester-based solvents. google.com The use of aqueous conditions, where possible, represents a significant step forward. Some catalytic reactions, for example, have been shown to work effectively in water or aqueous mixtures, which dramatically reduces the organic waste generated. nih.govresearchgate.net These approaches not only make the synthesis safer and more environmentally benign but can also lead to more efficient and cost-effective processes.

Solvent-Free and Aqueous Reaction Environments

The shift towards sustainable chemical synthesis has spurred research into minimizing or eliminating the use of volatile and hazardous organic solvents.

Conventional synthesis of this compound involves the addition of elemental bromine to cinnamaldehyde in solvents such as carbon tetrachloride or glacial acetic acid. google.comguidechem.com While effective, these solvents pose significant environmental and safety concerns. For instance, a method reported in 1990 utilized carbon tetrachloride for the addition reaction, followed by an elimination step. google.com Another approach used glacial acetic acid as the solvent, which requires a substantial amount of alkali for neutralization during work-up, generating significant waste. guidechem.com

The exploration of aqueous environments for this bromination presents a complex challenge. The presence of water in the reaction system can lead to the formation of by-products. google.com Water can react with bromine to generate hydrobromic acid and hypobromous acid. The hydrobromic acid can then react with cinnamaldehyde to form 2-bromo-3-phenylpropionaldehyde, while the oxidizing nature of hypobromous acid can convert cinnamaldehyde into cinnamic acid, thus reducing the selectivity and yield of the desired product. google.com

Despite these challenges, the broader field of green chemistry offers alternative bromination systems that successfully use aqueous media for other substrates. These include the combination of hydrobromic acid (HBr) with hydrogen peroxide (H₂O₂) or the use of sodium bromide with an oxidant like household bleach. innovareacademics.in Such methods are not only more environmentally friendly but also generate water as the primary byproduct, enhancing their green credentials. innovareacademics.in For example, the bromination of trans-stilbene (B89595) has been successfully achieved using an aqueous solution of HBr and H₂O₂. innovareacademics.in The potential application of these aqueous systems to cinnamaldehyde represents a promising avenue for greener synthesis of this compound, although careful optimization would be required to mitigate side reactions.

Another strategy to move towards greener conditions involves the use of solid-supported reagents. Bromine supported on silica gel has been used for vinyl addition reactions. google.com This approach can simplify the purification process and potentially reduce the amount of solvent needed. However, a patented method for synthesizing 2,3-dibromo-3-phenylpropionaldehyde using silica-gel-supported bromine still employed carbon tetrachloride as the solvent, indicating that a truly solvent-free process for this specific transformation remains an area for further development. google.com

The table below summarizes various solvent systems used in the synthesis of this compound and related reactions.

| Solvent/Condition | Substrate | Reagents | Notes | Reference |

| Carbon Tetrachloride | Cinnamaldehyde | Bromine | Traditional method, high yield but uses hazardous solvent. | google.com |

| Glacial Acetic Acid | trans-Cinnamic acid | Bromine | Generates significant waste during neutralization. | guidechem.comiucr.org |

| Aqueous Medium | Acetanilide | KBr / Ceric Ammonium Nitrate | Example of a greener bromination in water. | innovareacademics.in |

| Aqueous Medium | trans-Stilbene | HBr / H₂O₂ | Avoids chlorinated solvents; water is the byproduct. | innovareacademics.in |

| Carbon Tetrachloride | Cinnamaldehyde | Silica Gel Supported Bromine | Aims to simplify work-up but still uses a hazardous solvent. | google.com |

Atom Economy and Waste Minimization in Bromination Processes

A central goal of green chemistry is the design of chemical processes that maximize the incorporation of all reactant materials into the final product, a concept quantified by atom economy. innovareacademics.in

The synthesis of this compound from cinnamaldehyde and bromine is an electrophilic addition reaction. In an ideal scenario, the reaction proceeds as follows:

C₉H₈O (Cinnamaldehyde) + Br₂ (Bromine) → C₉H₈Br₂O (this compound)

Theoretically, this is an addition reaction where all atoms from the reactants are incorporated into the desired product. This results in a 100% atom economy, representing the highest possible efficiency in terms of mass conversion.

The calculation for the atom economy is as follows:

Atom Economy Calculation for the Bromination of Cinnamaldehyde

| Component | Formula | Molecular Weight (g/mol) |

|---|---|---|

| Cinnamaldehyde | C₉H₈O | 132.16 |

| Bromine | Br₂ | 159.81 |

| Total Mass of Reactants | 291.97 | |

| This compound | C₉H₈Br₂O | 291.97 nih.gov |

| Total Mass of Desired Product | 291.97 | |

| Atom Economy (%) = (Mass of Product / Total Mass of Reactants) x 100 | 100% |

Solvent Choice : The primary source of waste in many chemical processes is the solvent. Moving away from hazardous and non-recyclable solvents like carbon tetrachloride towards greener alternatives is a critical step. google.comguidechem.com Although challenges with side reactions exist, aqueous systems remain a desirable goal for minimizing waste. google.cominnovareacademics.in

Reagent Selection : Using safer and more efficient brominating agents contributes to waste reduction. For example, replacing elemental bromine with systems that generate the brominating species in situ, such as HBr/H₂O₂, reduces handling hazards and can lead to cleaner reactions. innovareacademics.in Similarly, using supported reagents like silica-gel-supported bromine can facilitate easier separation of the product from the reaction mixture, thereby minimizing waste generated during purification. google.com

Process Optimization : Improving reaction conditions to maximize yield and selectivity is paramount. By minimizing the formation of by-products, such as cinnamic acid or over-brominated species, the amount of waste is inherently reduced. google.com This also simplifies the purification process, often decreasing the need for large volumes of solvents for techniques like column chromatography.

Elucidation of Reaction Mechanisms and Reactivity Profiles of 2,3 Dibromo 3 Phenylpropanal

Nucleophilic Additions to the Carbonyl Center of 2,3-Dibromo-3-phenylpropanal

The aldehyde functional group in this compound is a primary site for nucleophilic attack. The reactivity of the carbonyl carbon is significantly influenced by the electronic and steric environment created by the adjacent dibrominated carbon and the phenyl group.

Stereoelectronic Effects on Carbonyl Reactivity

The reactivity of the carbonyl group in this compound is modulated by several stereoelectronic factors. The two bromine atoms on the α and β carbons exert strong electron-withdrawing inductive effects, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Conformational analysis of related molecules suggests that the spatial arrangement of the phenyl group and the bromine atoms influences the accessibility of the carbonyl carbon to incoming nucleophiles. mdpi.com The bulky phenyl and bromine substituents can create steric hindrance, which may favor the approach of smaller nucleophiles. The relative orientation of the C-Br bonds and the C=O bond can also affect the orbital overlap and, consequently, the transition state energies of addition reactions.

Intermolecular and Intramolecular Nucleophilic Cyclizations

The presence of multiple reactive sites in this compound allows for both intermolecular and intramolecular cyclization reactions, leading to the formation of various heterocyclic structures.

Intermolecular Cyclizations: Nucleophiles can react with this compound to form cyclic compounds. For instance, reaction with hydrazine (B178648) derivatives can lead to the formation of pyrazole (B372694) or pyrazolidine (B1218672) rings, depending on the reaction conditions and the subsequent elimination or substitution steps.

Intramolecular Cyclizations: The aldehyde can undergo intramolecular cyclization if a suitable nucleophilic group is present in the molecule or is introduced during the reaction sequence. For example, under certain conditions, the molecule could potentially cyclize to form furan (B31954) or pyran derivatives, although such reactions for this specific compound are not extensively documented. The formation of such cyclic structures is often governed by the stability of the resulting ring and the stereochemical arrangement of the reacting groups. The principles of intramolecular nucleophilic attack, as seen in the cyclization of N-alkyne-substituted pyrrole (B145914) derivatives, can provide a framework for understanding these potential pathways. beilstein-journals.orgnih.gov

Elimination Reactions of this compound

Elimination reactions are a prominent feature of the reactivity of this compound, often leading to the formation of unsaturated aldehydes. These reactions are highly dependent on the reaction conditions, including the base and solvent used.

Dehydrobromination to α-Bromo-α,β-unsaturated Aldehydes

A common reaction of this compound is dehydrobromination, which involves the removal of a hydrogen atom and a bromine atom to form an alkene. This reaction typically yields α-bromo-cinnamaldehyde (2-bromo-3-phenyl-2-propenal). google.comgoogle.com The synthesis of α-bromocinnamaldehyde is often achieved by the addition of bromine to cinnamaldehyde (B126680), followed by elimination of hydrogen bromide. google.com One synthetic route involves the addition of bromine to cinnamaldehyde in acetic acid, followed by treatment with potassium carbonate to induce elimination. google.com Another method utilizes silica (B1680970) gel-supported bromine for the addition reaction in carbon tetrachloride, followed by elimination with sodium carbonate in the presence of a phase transfer catalyst. google.com

The reaction can be summarized as follows:

Addition: Cinnamaldehyde reacts with bromine to form this compound.

Elimination: The resulting dibromo-aldehyde undergoes dehydrobromination to yield α-bromo-cinnamaldehyde. google.comgoogle.com

| Reactant | Reagents | Product | Yield | Reference |

| Cinnamaldehyde | 1. Br₂ in Acetic Acid 2. K₂CO₃ | α-Bromocinnamaldehyde | 75-85% | google.com |

| Cinnamaldehyde | 1. Silica gel-supported Br₂ in CCl₄ 2. Na₂CO₃, Phase Transfer Catalyst | α-Bromocinnamaldehyde | High | google.com |

| Cinnamaldehyde | 1. Br₂ in a solvent 2. Weak base | α-Bromocinnamaldehyde | High | google.com |

Tandem Elimination-Addition Sequences in Synthetic Transformations

The α-bromo-α,β-unsaturated aldehyde formed from the dehydrobromination of this compound is a valuable intermediate for further synthetic transformations. It can undergo tandem elimination-addition sequences, where the initial elimination product is immediately trapped by a nucleophile.

For instance, the in-situ generated α-bromo-cinnamaldehyde can react with various nucleophiles in a Michael addition fashion. This allows for the introduction of a wide range of functional groups at the β-position of the cinnamaldehyde skeleton. Such tandem reactions are efficient for building molecular complexity in a single pot. The oxidative Heck reaction of acrolein with arylboronic acids provides an alternative route to functionalized cinnamaldehydes, which can then be used in subsequent addition reactions. acs.org

Solvent and Base Effects on E1 vs. E2 Mechanisms

The mechanism of dehydrobromination of vicinal dihalides like this compound can proceed through either an E1 (elimination, unimolecular) or E2 (elimination, bimolecular) pathway. The choice of base and solvent plays a critical role in determining the predominant mechanism. chegg.com

E2 Mechanism: This mechanism is favored by strong, non-polarizing bases and aprotic solvents. The reaction proceeds through a concerted step where the base removes a proton, and the leaving group (bromide) departs simultaneously, requiring an anti-periplanar arrangement of the proton and the leaving group. For the related compound, 2,3-dibromo-3-phenylpropanoic acid, the E2 reaction is observed when acetone (B3395972) is used as the solvent. chegg.com In an E2 reaction, a strong, unhindered base will typically lead to the more substituted (Zaitsev) product, while a bulky base will favor the less substituted (Hofmann) product. youtube.com

E1 Mechanism: This pathway is favored by weak bases and polar, protic solvents that can stabilize the intermediate carbocation. The reaction is stepwise, with the initial departure of the leaving group to form a carbocation, followed by deprotonation by the base. For 2,3-dibromo-3-phenylpropanoic acid, the E1 mechanism is predominant when water is the solvent. chegg.com The stability of the potential carbocation at the benzylic position (C3) would favor an E1 pathway under appropriate conditions.

The stereochemical outcome of the elimination is also influenced by the mechanism. For instance, in the elimination reaction of 2,3-dibromo-3-phenylpropanoic acid, using acetone as a solvent leads to a high yield of the cis-isomer of the product, while using water results in a majority of the trans-isomer. oxinst.com This demonstrates the profound effect of the solvent on the reaction's stereoselectivity.

| Solvent | Proposed Mechanism | Major Product Stereoisomer | Reference |

| Acetone | E2 | cis | chegg.comoxinst.com |

| Water | E1 | trans | chegg.comoxinst.com |

Substitution Reactions at Bromine-Bearing Carbons in this compound

The presence of two bromine atoms at stereogenic centers in this compound offers potential for various substitution reactions. The reactivity of the carbon-bromine (C-Br) bonds at the C2 and C3 positions is influenced by their distinct electronic and steric environments. The C3 carbon is benzylic, being directly attached to a phenyl ring, while the C2 carbon is alpha to the aldehyde group. This structural arrangement dictates the preferred mechanistic pathways for nucleophilic substitution.

Nucleophilic Substitution Patterns (SN1, SN2)

Nucleophilic substitution reactions on this compound can proceed through either a unimolecular (SN1) or a bimolecular (SN2) mechanism, depending on the reaction conditions and the specific carbon atom involved. masterorganicchemistry.com The key difference between these pathways lies in the timing of the bond-breaking and bond-forming steps. masterorganicchemistry.com

The SN1 reaction is a two-step process that proceeds through a carbocation intermediate. byjus.com Its rate is primarily dependent on the stability of this intermediate. masterorganicchemistry.com In contrast, the SN2 reaction is a single-step, concerted process where the nucleophile attacks as the leaving group departs. byjus.com This mechanism is sensitive to steric hindrance around the reaction center. byjus.com

Reactivity at C3: The C-Br bond at the benzylic C3 position is susceptible to cleavage, which would form a secondary benzylic carbocation. This carbocation intermediate is significantly stabilized by resonance with the adjacent phenyl ring. Consequently, substitution at the C3 position is likely to favor an SN1 pathway, particularly when using weak nucleophiles in polar protic solvents like water or alcohols. libretexts.orglibretexts.org An SN1 reaction at a chiral center typically results in racemization, producing a mixture of enantiomers. libretexts.org

Reactivity at C2: The C-Br bond at the C2 position is alpha to the electron-withdrawing aldehyde group. This carbonyl group destabilizes an adjacent carbocation, making an SN1 reaction at the C2 position unfavorable. An SN2 mechanism is therefore more probable at this position. However, the SN2 pathway would be subject to considerable steric hindrance from the neighboring bulky bromine atom and the phenyl group. A successful SN2 reaction would require a strong, sterically unhindered nucleophile and would proceed with an inversion of configuration at the C2 center. libretexts.org

| Position | Favored Mechanism | Justification | Stereochemical Outcome |

|---|---|---|---|

| C3 (Benzylic) | SN1 | Formation of a resonance-stabilized secondary benzylic carbocation. libretexts.org | Racemization |

| C2 (α to Aldehyde) | SN2 | Destabilization of a carbocation by the adjacent electron-withdrawing aldehyde group; however, the reaction is sterically hindered. byjus.com | Inversion of Configuration |

Metal-Catalyzed Cross-Coupling Reactions Utilizing the C-Br Bonds

The carbon-bromine bonds in this compound serve as effective handles for metal-catalyzed cross-coupling reactions, which are fundamental tools for constructing new carbon-carbon and carbon-heteroatom bonds. researchgate.net Catalytic systems based on transition metals like palladium and nickel can facilitate the coupling of this substrate with a wide array of nucleophilic partners. researchgate.netrsc.org

Reactions such as the Suzuki-Miyaura (using organoboron reagents), Negishi (organozinc), and Sonogashira (terminal alkynes) couplings could potentially be employed to functionalize either the C2 or C3 position. nih.govrhhz.net The development of specialized ligands and catalysts has expanded the scope of these reactions to include sp³-hybridized alkyl halides, which were traditionally challenging substrates. nih.gov Nickel-based catalysts, in particular, have demonstrated high efficacy for cross-coupling reactions involving C(sp³)-Br bonds. rsc.org

The selective functionalization of one C-Br bond over the other would present a significant synthetic challenge, likely depending on subtle differences in their reactivity and the careful choice of catalyst, ligands, and reaction conditions.

| Reaction Name | Coupling Partner | Potential Product at C2 or C3 |

|---|---|---|

| Suzuki-Miyaura Coupling | Ar-B(OH)₂ | 2-Aryl-3-bromo-3-phenylpropanal or 3-Aryl-2-bromo-3-phenylpropanal |

| Negishi Coupling | R-ZnX | 2-Alkyl/Aryl-3-bromo-3-phenylpropanal or 3-Alkyl/Aryl-2-bromo-3-phenylpropanal |

| Sonogashira Coupling | RC≡CH | 2-Alkynyl-3-bromo-3-phenylpropanal or 3-Alkynyl-2-bromo-3-phenylpropanal |

| Heck Coupling | Alkene | Product of vinylation at C2 or C3 |

Rearrangement Reactions Involving the this compound Scaffold

The structural framework of this compound, with its specific arrangement of functional groups, creates the potential for various molecular rearrangements, leading to significant alterations of the carbon skeleton.

Pinacol-Type Rearrangements of Derived Diols

The Pinacol rearrangement is a classic acid-catalyzed reaction that converts a 1,2-diol (a vicinal diol) into a ketone or aldehyde through a 1,2-rearrangement. masterorganicchemistry.comorganic-chemistry.org While this compound is not a diol itself, it can be envisioned as a precursor to the corresponding 1,2-diol, 2,3-dihydroxy-3-phenylpropanal , through hydrolysis of the two C-Br bonds.

Once the diol is formed, treatment with a strong acid would initiate the Pinacol rearrangement. wikipedia.org The mechanism proceeds as follows:

Protonation and Water Loss: One of the two hydroxyl groups is protonated by the acid. In this asymmetrical diol, the hydroxyl group at the C3 (benzylic) position is more likely to be protonated and subsequently depart as a water molecule. wikipedia.orgchemistrysteps.com This is because the resulting carbocation at C3 is a secondary benzylic carbocation, which is more stable than the alternative secondary carbocation at C2. wikipedia.org

Carbocation Rearrangement: A group from the adjacent C2 carbon migrates to the positively charged C3 carbon. The migratory aptitude generally follows the order: phenyl > hydride > alkyl. wikipedia.org In this case, a hydride shift from C2 to C3 would occur.

Deprotonation: The migration of the hydride results in the formation of a resonance-stabilized oxonium ion, which upon deprotonation yields the final, stable ketone product. wikipedia.org

The expected major product from the Pinacol rearrangement of 2,3-dihydroxy-3-phenylpropanal would be 3-phenyl-2-oxopropanal .

| Step | Description | Key Intermediate |

|---|---|---|

| 1 | Protonation of the C3-OH group and loss of water. wikipedia.org | Secondary benzylic carbocation at C3. |

| 2 | 1,2-hydride shift from C2 to C3. masterorganicchemistry.comwikipedia.org | Protonated ketone (oxonium ion). |

| 3 | Deprotonation of the oxonium ion. masterorganicchemistry.com | Final ketone product. |

Other Skeletal Rearrangements and Their Mechanistic Implications

Beyond the well-defined Pinacol rearrangement of the derived diol, the multifunctional nature of the this compound scaffold suggests the potential for other, more complex skeletal rearrangements under specific conditions. While specific studies on such rearrangements for this particular molecule are not extensively documented, plausible pathways can be inferred from general principles of organic reactivity. For instance, acid-catalyzed conditions could potentially lead to skeletal rearrangements involving the phenyl group or the aldehyde moiety. nih.gov

One hypothetical pathway could involve a Favorskii-type rearrangement . Although classically associated with α-halo ketones, a related transformation might be induced under basic conditions. Treatment with a strong base could generate an enolate from the aldehyde. Intramolecular nucleophilic attack by the enolate could displace the bromide at the C3 position, forming a highly strained cyclopropanone (B1606653) intermediate. Subsequent cleavage of this intermediate by a nucleophile (such as the hydroxide (B78521) or alkoxide base) would lead to a rearranged carboxylic acid derivative.

The mechanistic course of any such rearrangement would be highly dependent on the reaction conditions, including the nature of the catalyst (acidic or basic), the solvent, and the temperature. These transformations, if realized, could provide access to complex and highly functionalized cyclopentane (B165970) or other ring-structured derivatives. nih.gov Further research is required to explore and characterize these potential rearrangement pathways for the this compound system.

Advanced Spectroscopic and Diffraction Characterization of 2,3 Dibromo 3 Phenylpropanal

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering profound insights into the chemical environment of individual atoms. For 2,3-Dibromo-3-phenylpropanal, NMR is instrumental in confirming the molecular structure and determining its stereochemical configuration.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide fundamental information about the number and types of protons and carbons in the molecule. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while coupling constants (J) reveal the connectivity between neighboring atoms.

In the ¹H NMR spectrum of this compound, the aldehydic proton is expected to appear as a doublet in the downfield region, typically around 9.5-10.0 ppm, due to the deshielding effect of the adjacent carbonyl group. The protons on the carbon atoms bearing the bromine atoms (C2 and C3) would resonate at lower field strengths compared to simple alkanes, influenced by the electronegativity of the bromine atoms and the phenyl group. The phenyl protons will exhibit characteristic signals in the aromatic region (approximately 7.0-8.0 ppm).

The ¹³C NMR spectrum will show a distinct signal for the carbonyl carbon, typically in the range of 190-200 ppm. The carbons attached to the bromine atoms will also be deshielded, appearing at a lower field than unsubstituted carbons. The aromatic carbons will have signals in the 120-140 ppm region.

Interactive Data Table: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aldehydic H | 9.5 - 10.0 | - | Doublet | ~2-3 |

| H at C2 | 4.5 - 5.5 | 50 - 60 | Doublet of doublets | - |

| H at C3 | 5.0 - 6.0 | 60 - 70 | Doublet | - |

| Phenyl H | 7.0 - 8.0 | 125 - 140 | Multiplet | - |

| Carbonyl C | - | 190 - 200 | - | - |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific diastereomer.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and establishing the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a cross-peak between the aldehydic proton and the proton at C2 would be expected, confirming their adjacent positions. Similarly, a correlation between the protons at C2 and C3 would establish their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It allows for the definitive assignment of the carbon signals based on the known proton assignments. For instance, the signal of the proton at C2 will correlate with the signal of the C2 carbon.

Since this compound is a chiral molecule, it can exist as a pair of enantiomers. Determining the enantiomeric excess (ee) is often essential. Chiral NMR reagents, such as chiral derivatizing agents or chiral solvating agents, can be employed for this purpose. nih.govnih.govacs.org

Chiral derivatizing agents react with the aldehyde to form diastereomers, which have distinct NMR spectra. nih.govacs.org The integration of the signals corresponding to each diastereomer allows for the calculation of the enantiomeric excess. nih.gov Alternatively, chiral solvating agents can be used to create a chiral environment that induces different chemical shifts for the enantiomers in the NMR spectrum. nih.gov The development of rapid ¹H NMR assays using chiral amines has proven to be an efficient method for determining the enantiomeric excess of α-substituted aldehydes. nih.govacs.org

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can also be used for conformational analysis. scribd.com

The IR and Raman spectra of this compound are expected to show characteristic absorption bands corresponding to its functional groups.

Carbonyl (C=O) Stretch: A strong absorption band in the IR spectrum, typically in the region of 1720-1740 cm⁻¹, is characteristic of the carbonyl group in an aldehyde. uc.edu This band is often weaker in the Raman spectrum.

Carbon-Bromine (C-Br) Stretch: The C-Br stretching vibrations are expected to appear in the fingerprint region of the IR and Raman spectra, generally in the range of 515-690 cm⁻¹. libretexts.orgorgchemboulder.com The presence of two C-Br bonds may lead to multiple absorption bands in this region.

Other significant bands would include the C-H stretching and bending vibrations of the aromatic ring and the aliphatic chain, as well as the C-C stretching vibrations of the phenyl ring.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |

| Aldehyde (C=O) | Stretch | 1720 - 1740 | Strong |

| Alkyl C-H | Stretch | 2850 - 3000 | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |

| Carbon-Bromine (C-Br) | Stretch | 515 - 690 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and formula of a compound and to elucidate its structure through the analysis of fragmentation patterns. When a molecule is introduced into the mass spectrometer, it is ionized, typically by electron impact (EI), forming a molecular ion (M+•). The energy of this process often causes the molecular ion to break apart into smaller, charged fragments. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z), which serves as a molecular fingerprint.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or five decimal places. This precision allows for the determination of the exact molecular formula of a compound by distinguishing between molecules that have the same nominal mass but different elemental compositions.

For this compound, the molecular formula is C₉H₈Br₂O. The exact mass can be calculated using the monoisotopic masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁶O). The presence of two bromine atoms results in a characteristic isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. libretexts.org This leads to three distinct peaks for the molecular ion:

M+•: Containing two ⁷⁹Br atoms.

(M+2)+•: Containing one ⁷⁹Br and one ⁸¹Br atom.

(M+4)+•: Containing two ⁸¹Br atoms.

The (M+2)+• peak will be the most abundant in the molecular ion cluster. HRMS can resolve these isotopic peaks and provide precise mass measurements for each.

Table 1: Calculated Exact Masses for the Molecular Ion Isotopologues of this compound

| Ion | Elemental Composition | Calculated Exact Mass (Da) |

| [M]+• | C₉H₈⁷⁹Br₂O | 305.8891 |

| [M+2]+• | C₉H₈⁷⁹Br⁸¹BrO | 307.8871 |

| [M+4]+• | C₉H₈⁸¹Br₂O | 309.8850 |

Note: Data is calculated based on IUPAC monoisotopic masses. The monoisotopic mass for the related compound, (2S,3S)-2,3-Dibromo-3-phenylpropanoic acid, is 305.889104 Da. chemspider.com

Mechanistic Interpretation of Fragmentation Pathways

The fragmentation of the this compound molecular ion is guided by the relative strengths of its chemical bonds and the stability of the resulting fragments. chemguide.co.uk The presence of the phenyl group, the aldehyde functional group, and the two bromine atoms leads to several predictable cleavage pathways. libretexts.orglibretexts.orgmiamioh.edu

Key fragmentation processes include:

Alpha-Cleavage: This is a common fragmentation pathway for aldehydes, involving the cleavage of the bond adjacent to the carbonyl group. libretexts.orgmiamioh.edu

Loss of a hydrogen radical (H•) from the aldehyde group to form a stable acylium ion [M-1]⁺.

Loss of the formyl radical (•CHO) to form the [M-29]⁺ ion. This is often a significant peak in the spectra of aldehydes. docbrown.info

Cleavage of Carbon-Bromine Bonds: The C-Br bonds can break, leading to the loss of a bromine radical (Br•) or a hydrogen bromide molecule (HBr).

Loss of a ⁷⁹Br• or ⁸¹Br• radical results in peaks at [M-79]⁺ and [M-81]⁺.

Subsequent loss of the second bromine atom can also occur.

Benzylic Cleavage: The bond between the benzylic carbon (C3) and the adjacent carbon (C2) is prone to cleavage due to the stability of the resulting benzyl (B1604629) or tropylium (B1234903) cation (m/z 91).

McLafferty Rearrangement: While more common in larger carbonyl compounds, a McLafferty rearrangement is a possibility if a gamma-hydrogen is accessible. libretexts.org

Table 2: Plausible Fragment Ions in the Mass Spectrum of this compound

| m/z (for ⁷⁹Br) | Proposed Fragment Ion | Fragmentation Pathway |

| 306 | [C₉H₈⁷⁹Br₂O]⁺• | Molecular Ion (M⁺•) |

| 305 | [C₉H₇⁷⁹Br₂O]⁺ | Alpha-cleavage: Loss of H• |

| 277 | [C₈H₇⁷⁹Br₂]⁺ | Alpha-cleavage: Loss of •CHO |

| 227/229 | [C₉H₈⁷⁹BrO]⁺ / [C₉H₈⁸¹BrO]⁺ | Loss of Br• radical |

| 197 | [C₈H₅⁷⁹Br]⁺• | Loss of Br• and •CHO |

| 171 | [C₇H₆Br]⁺ | Benzylic cleavage with Br attached |

| 91 | [C₇H₇]⁺ | Tropylium ion from benzylic cleavage |

| 29 | [CHO]⁺ | Acylium ion from alpha-cleavage |

Note: The table lists plausible fragments. The actual mass spectrum would show a complex pattern with isotopic peaks for all bromine-containing fragments.

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystal, providing precise information on bond lengths, bond angles, and stereochemistry. researchgate.net

Determination of Diastereomeric and Enantiomeric Purity

The addition of bromine to the double bond of a precursor like trans-cinnamaldehyde or trans-cinnamic acid can result in different stereoisomers. murov.info For this compound, two chiral centers exist (at C2 and C3), leading to the possibility of two pairs of enantiomers: the erythro and threo diastereomers. murov.info

X-ray crystallography can unambiguously determine the relative configuration of the chiral centers, thus distinguishing between the erythro and threo diastereomers. Studies on 2,3-dibromo-3-phenylpropanoic acid have successfully identified and characterized different polymorphs of its diastereomers. researchgate.netscribd.com For instance, the bromination of trans-cinnamic acid was found to yield primarily the erythro diastereomer (melting point ~204°C), while the threo form has a distinct melting point (~95°C). murov.info

Furthermore, by using a chiral crystallizing agent or by analyzing the anomalous dispersion of X-rays, the absolute configuration (R/S designation) of each chiral center can be determined, which in turn establishes the enantiomeric purity of the crystalline sample.

Investigation of Intermolecular Interactions and Crystal Packing

The way molecules arrange themselves in a crystal lattice is governed by intermolecular forces. X-ray diffraction analysis reveals the details of this crystal packing. In the case of the analogous 2,3-dibromo-3-phenylpropanoic acid, several key interactions have been identified that would likely play a role in the crystal structure of the aldehyde, with modifications due to the absence of the carboxylic acid's strong hydrogen-bonding donor capability.

Hydrogen Bonding: While the aldehyde lacks the strong O-H donor of a carboxylic acid, the aldehyde oxygen can act as a hydrogen bond acceptor. Weak C-H···O interactions involving the aldehydic proton or aromatic protons are possible. In the crystal structure of 2,3-dibromo-3-phenylpropanoic acid, strong O-H···O hydrogen bonds lead to the formation of inversion dimers. nih.govresearchgate.net

Disorder in the crystal structure is also a possibility. In studies of 2,3-dibromo-3-phenylpropanoic acid, disorder has been noted in the positions of the aliphatic carbon atoms and even the non-bromide atoms. nih.govresearchgate.netresearchgate.net

Table 3: Crystallographic Data for a Polymorph of 2,3-Dibromo-3-phenylpropanoic Acid

| Parameter | Value |

| Compound | 2,3-Dibromo-3-phenylpropanoic acid (orthorhombic polymorph) |

| Molecular Formula | C₉H₈Br₂O₂ |

| Molecular Weight | 307.97 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 7.0278 |

| b (Å) | 9.7105 |

| c (Å) | 29.2970 |

| V (ų) | 1999.33 |

| Z | 8 |

| Key Intermolecular Interactions | O-H···O hydrogen bonds (forming inversion dimers) |

Source: Data from studies on 2,3-dibromo-3-phenylpropionic acid. nih.govresearchgate.net This data illustrates the type of detailed structural information that X-ray crystallography can provide.

Theoretical and Computational Investigations of 2,3 Dibromo 3 Phenylpropanal

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2,3-Dibromo-3-phenylpropanal, these calculations can reveal the distribution of electrons and the energies of molecular orbitals, which are key determinants of its reactivity.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It posits that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. nih.gov

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has a higher chemical reactivity and lower kinetic stability. nih.gov For this compound, theoretical calculations would likely be performed using Density Functional Theory (DFT) to determine these orbital energies.

Illustrative Data Table: Frontier Molecular Orbital Energies of this compound (Theoretical)

| Parameter | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -1.23 |

| HOMO-LUMO Gap | 5.62 |

Note: The values in this table are illustrative and based on typical values for similar organic molecules. Actual values would require specific DFT calculations.

The distribution of the HOMO and LUMO across the molecular structure is also of great importance. For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the bromine atoms, which possess lone pairs of electrons. The LUMO, on the other hand, would likely be centered on the carbonyl group and the C-Br bonds, indicating these as the primary sites for nucleophilic attack.

Electrostatic Potential Surfaces and Reactivity Predictions

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Red areas indicate regions of negative potential, which are susceptible to electrophilic attack, while blue areas denote regions of positive potential, indicating sites for nucleophilic attack.

For this compound, an MEP surface would likely show a region of high negative potential (red) around the oxygen atom of the carbonyl group, making it a prime target for electrophiles. Conversely, the hydrogen atom of the aldehyde group and the regions around the bromine atoms would exhibit a positive potential (blue), suggesting their susceptibility to nucleophilic interaction. The phenyl ring would display a mix of potentials, reflecting its complex electronic nature.

Conformational Analysis and Energy Landscape Mapping

The three-dimensional structure of a molecule is intimately linked to its reactivity and physical properties. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and the energy barriers between them.

Molecular Mechanics and Density Functional Theory (DFT) Based Conformational Searches

Due to the presence of several rotatable single bonds, this compound can exist in numerous conformations. A thorough conformational search can be initiated using molecular mechanics, a computationally less expensive method, to explore the potential energy surface broadly. The resulting low-energy conformers can then be subjected to more accurate optimization and energy calculations using Density Functional Theory (DFT) with a suitable basis set. researchgate.netresearchgate.net

The relative energies of the different conformers determine their population at a given temperature. Key dihedral angles to consider in this compound would be those around the C-C bonds of the propanal backbone and the C-C bond connecting the phenyl ring.

Illustrative Data Table: Relative Energies of Stable Conformers of this compound (Theoretical)

| Conformer | Dihedral Angle (C-C-C-O) | Relative Energy (kcal/mol) |

| 1 | -150° | 0.00 |

| 2 | 65° | 1.25 |

| 3 | -30° | 2.50 |

Note: The values in this table are for illustrative purposes and represent a simplified conformational landscape. A full analysis would involve multiple dihedral angles.

Solvent Effects on Conformational Preferences using Implicit and Explicit Models

The surrounding solvent can significantly influence the conformational equilibrium of a molecule. acs.org Computational models can account for solvent effects in two primary ways: implicitly and explicitly. Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. nih.govrsc.org Explicit solvent models involve including a number of solvent molecules in the calculation, which provides a more detailed picture but is computationally more demanding. acs.org

For this compound, polar solvents would be expected to stabilize conformers with larger dipole moments. The use of both implicit and explicit solvent models could provide a comprehensive understanding of how the conformational landscape shifts in different chemical environments. acs.orgnih.gov

Reaction Pathway Elucidation and Transition State Theory Calculations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify the minimum energy pathway from reactants to products, including the transition state—the highest energy point along this path. nih.gov

For this compound, a potential reaction to study would be its reaction with a nucleophile. Transition State Theory calculations, often performed using DFT, can determine the activation energy of the reaction, which is related to the reaction rate. These calculations would involve locating the transition state structure and verifying it by the presence of a single imaginary frequency in the vibrational analysis. Such studies can provide detailed insights into the stereoselectivity and regioselectivity of reactions involving this compound.

Computational Modeling of Halogenation and Elimination Mechanisms

The formation of this compound typically involves the halogenation of an unsaturated precursor, such as cinnamaldehyde (B126680). Computational models are instrumental in elucidating the mechanism of this reaction. The addition of bromine to an alkene is a stereoselective process that generally proceeds through an anti-addition mechanism. masterorganicchemistry.comlibretexts.orglibretexts.org Theoretical studies can map out the potential energy surface of this reaction, starting from the approach of the bromine molecule to the alkene's double bond. libretexts.org This process involves the formation of a cyclic bromonium ion intermediate, which is a key feature that accounts for the observed stereochemistry. libretexts.orglibretexts.org Computational methods can model this three-membered ring intermediate and the subsequent backside attack by the bromide ion, which leads to the trans product. organicchemistrytutor.com The modeling can also account for the influence of the phenyl and aldehyde groups on the stability and reactivity of the intermediate.

Conversely, this compound can undergo elimination reactions, typically dehydrobromination, to form various unsaturated products. Computational studies are crucial for understanding the competition between different elimination pathways, such as E1 and E2 mechanisms. youtube.comyoutube.comyoutube.com The E2 mechanism, which is bimolecular, would be modeled by calculating the transition state involving the substrate and a base. An undergraduate-level computational experiment on the E2 elimination of 2-bromopropane (B125204) illustrates how methods like Hartree-Fock (HF) and Density Functional Theory (DFT) can be used to analyze the transition state, activation energy, and changes in electronic structure. researchgate.net For this compound, such models would investigate the preferred stereochemical arrangement for the departing hydrogen and bromine atoms (anti-periplanar) and how the solvent might influence the reaction dynamics. nih.govacs.org Quantum chemical investigations have shown that solvation can dramatically shift the balance between substitution (SN2) and elimination (E2) pathways by differentially stabilizing the respective transition states. nih.govacs.org For instance, increasing the solvation of the base can raise the reaction barriers for E2 more rapidly than for SN2, favoring substitution. acs.org

Prediction of Activation Barriers and Kinetic Parameters

For the formation of this compound via halogenation, computational models can predict the barrier for the addition of bromine to the precursor alkene. For its subsequent reactions, such as elimination, DFT calculations can determine the activation barriers for both E1 and E2 pathways, providing insight into which mechanism is likely to dominate under specific conditions. researchgate.net The accuracy of these predictions is highly dependent on the chosen functional and basis set. github.iodiva-portal.org Benchmarking studies are often performed to select the most appropriate computational method for a given reaction type. github.io

Beyond activation barriers, computational approaches can be used to estimate other kinetic parameters. nih.govrsc.org By applying transition state theory, the rate constant (k) of a reaction can be estimated from the calculated free energy of activation. Automated computational tools have been developed that can take experimental concentration data over time and determine the most likely reaction model and its associated kinetic parameters. nih.govrsc.org For a system involving multiple potential reactions, this is referred to as a chemical reaction network (CRN). nih.gov Such an approach could be theoretically applied to the complex reaction mixture that might result from the synthesis or degradation of this compound. Furthermore, advanced methods using artificial intelligence, such as Generative Pre-trained Transformer (GPT) models, are being explored to predict the kinetic sequences of physicochemical states, which could offer a faster alternative to traditional simulations for complex systems. rsc.org

Table 1: Representative Theoretical Kinetic Parameters for Elimination Reaction This interactive table provides hypothetical data that would be the goal of a computational study on the E2 elimination of HBr from this compound, comparing different solvents.

| Solvent | Computational Method | Activation Energy (Ea) (kcal/mol) | Reaction Energy (ΔE) (kcal/mol) |

| Gas Phase | DFT (B3LYP/6-31G) | 25.4 | -10.2 |

| Methanol (PCM) | DFT (B3LYP/6-31G) | 28.1 | -9.8 |

| DMSO (PCM) | DFT (B3LYP/6-31G) | 27.5 | -10.5 |

| Chloroform (PCM) | DFT (B3LYP/6-31G) | 26.8 | -10.3 |

Spectroscopic Property Prediction via Computational Methods (e.g., NMR, IR, UV-Vis)

Computational methods are widely used to predict the spectroscopic properties of molecules, which is invaluable for structure verification and interpretation of experimental data. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. nih.govcapes.gov.br The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating NMR shielding tensors, which are then converted to chemical shifts. researchgate.net The accuracy of these predictions depends on several factors, including the quality of the optimized molecular geometry, the choice of functional and basis set, and the modeling of solvent effects. nih.govresearchgate.net For complex molecules, a conformational search is often necessary, with the final predicted spectrum being a Boltzmann-weighted average of the spectra of individual conformers. github.io Recently, machine learning approaches have also shown high accuracy in predicting ¹H NMR chemical shifts. nih.govnih.gov

Table 2: Predicted ¹H NMR Chemical Shifts for this compound This interactive table shows hypothetical ¹H NMR chemical shifts calculated using a DFT/GIAO method. The values are illustrative of what a computational study would aim to produce.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aldehyde (-CHO) | 9.5 - 9.7 | Doublet |

| Benzylic C-H | 5.2 - 5.4 | Doublet |

| C-H (alpha to C=O) | 4.8 - 5.0 | Doublet |

| Aromatic (ortho) | 7.5 - 7.7 | Multiplet |

| Aromatic (meta) | 7.3 - 7.5 | Multiplet |

| Aromatic (para) | 7.3 - 7.5 | Multiplet |

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of a molecule. osti.gov After optimizing the molecular geometry, a frequency calculation is performed. The resulting frequencies correspond to the fundamental vibrational modes of the molecule. These calculated harmonic frequencies are often systematically higher than experimental values and are therefore typically scaled by an empirical factor to improve agreement with experiment. soton.ac.uk The IR spectrum of an aromatic aldehyde like this compound would be expected to show a strong C=O bond absorption. openstax.org Saturated aldehydes typically show this peak around 1730 cm⁻¹, but conjugation to a phenyl group would lower it. openstax.org The aldehyde C-H stretch would also produce characteristic peaks. openstax.org

Table 3: Predicted Key IR Vibrational Frequencies for this compound This interactive table presents hypothetical IR frequencies calculated at a DFT level of theory.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Aldehyde C-H Stretch | 2820, 2725 | Medium |

| Aromatic C-H Stretch | 3050 - 3100 | Medium-Weak |

| Carbonyl (C=O) Stretch | ~1710 | Strong |

| Aromatic C=C Stretch | 1600, 1495 | Medium |

| C-Br Stretch | 550 - 680 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). soton.ac.ukmdpi.com This method calculates the energies of vertical electronic excitations from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and the oscillator strengths, which relate to the intensity of the absorption bands. mdpi.com For aromatic compounds, TD-DFT can predict the characteristic absorptions arising from π → π* transitions within the benzene (B151609) ring and the carbonyl group. soton.ac.uklibretexts.org The choice of functional is critical, with range-separated hybrids often providing better accuracy for charge-transfer excitations. nih.govacs.org Solvent effects are also important and can be modeled using methods like the Polarizable Continuum Model (PCM). soton.ac.ukmdpi.com

Table 4: Predicted UV-Vis Absorption for this compound This interactive table illustrates the kind of data a TD-DFT calculation would provide for the electronic transitions of the molecule in a solvent like ethanol.

| Transition | Predicted λmax (nm) | Oscillator Strength (f) |

| n → π | ~320 | ~0.01 |

| π → π | ~285 | ~0.25 |

| π → π* | ~245 | ~0.85 |

Applications of 2,3 Dibromo 3 Phenylpropanal As a Synthetic Intermediate

Building Block for Complex Organic Molecules

The structure of 2,3-dibromo-3-phenylpropanal makes it an ideal starting material for constructing elaborate organic frameworks. The aldehyde provides a handle for carbon-chain extension and modification, while the vicinal dibromides are precursors for unsaturation or further functionalization.

A primary application of this compound is its conversion into α-bromo-α,β-unsaturated aldehydes, specifically α-bromo-cinnamaldehyde. This transformation is typically achieved through a base-induced elimination reaction (dehydrobromination). The presence of a bromine atom at the α-position of a conjugated carbonyl system creates a highly useful synthetic intermediate. organic-chemistry.org These bromo-enals are valuable in Michael additions, cross-coupling reactions, and as dienophiles in Diels-Alder reactions. nih.gov

The elimination of one equivalent of hydrogen bromide (HBr) from this compound yields the target α-bromo-cinnamaldehyde. The reaction can be controlled to favor this product, which is a key building block for more complex molecules. For instance, a related compound, 1,3-diphenyl-2,3-dibromo-1-propanone, undergoes a similar elimination of HBr to furnish 1,3-diphenyl-2-bromo-2-propene-1-one, demonstrating the feasibility of this transformation in analogous systems. google.com The general method involves treating the dibromo compound with a base, which abstracts the acidic proton at the α-position (C2), followed by the expulsion of the bromide ion from the β-position (C3) to form a double bond.

Table 1: Elimination Reaction to Form α-Bromo-cinnamaldehyde

| Reactant | Reagent | Product | Product Type |

| This compound | Base (e.g., K₂CO₃, Et₃N) | α-Bromo-cinnamaldehyde | α-Bromo-α,β-unsaturated aldehyde |

The resulting α-bromo-α,β-unsaturated aldehyde is a versatile intermediate for further synthesis. nih.gov

While the Corey-Fuchs reaction traditionally involves the conversion of an aldehyde to a terminal alkyne via a geminal-dibromoalkene intermediate, wikipedia.org this compound can be used in analogous, multi-step pathways to generate related structures like vinyl bromides and alkynes. The key step is a controlled elimination reaction.

The reaction of 2,3-dibromo-3-phenylpropanoic acid, a closely related compound, to form 1-bromo-2-phenylethene via decarboxylative elimination is well-documented, highlighting the potential for this type of transformation. acs.orgoxinst.com The choice of base and reaction conditions is critical to control the outcome, whether it's the formation of a vinyl bromide or complete elimination to the alkyne. researchgate.net

Scaffold for Stereoselective Synthesis

The presence of two adjacent stereocenters (at C2 and C3) in this compound makes it a valuable substrate for investigating and controlling stereochemical outcomes in subsequent reactions.

The starting material, this compound, can exist as two pairs of enantiomers: the (2R,3R)- and (2S,3S)-pair (threo diastereomer) and the (2R,3S)- and (2S,3R)-pair (erythro diastereomer). The relative stereochemistry of these diastereomers dictates the geometric outcome of E2 elimination reactions. For an E2 elimination to occur, the abstracted proton and the leaving group must be in an anti-periplanar conformation.

This principle is well-illustrated by the analogous elimination reactions of 2,3-dibromo-3-phenylpropanoic acid. murov.info

The erythro diastereomer, upon treatment with a base, preferentially forms the (Z)-α-bromo-cinnamaldehyde .

The threo diastereomer yields the (E)-α-bromo-cinnamaldehyde .

This diastereoselective control allows for the specific synthesis of either the (E) or (Z) isomer of the product, provided the diastereomerically pure starting material is used. Studies on the related carboxylic acid have also shown that the stereochemical course of the reaction can be influenced by the choice of solvent, which affects the conformational preferences of the substrate. acs.orgoxinst.com

Table 2: Diastereoselective Elimination of this compound Diastereomers

| Starting Diastereomer | Required Conformation for E2 | Product Isomer |

| erythro | Anti-periplanar | (Z)-α-Bromo-cinnamaldehyde |

| threo | Anti-periplanar | (E)-α-Bromo-cinnamaldehyde |

Potential for Enantioselective Transformations through Chiral Derivatization

The aldehyde functional group in this compound offers a site for introducing chirality to influence subsequent reactions. Although specific examples for this exact compound are not extensively documented, established principles of asymmetric synthesis suggest a high potential for enantioselective transformations.

One potential strategy involves the reaction of the aldehyde with a chiral auxiliary, such as a chiral amino alcohol, to form a chiral oxazolidine (B1195125) or related acetal. The steric and electronic properties of this chiral auxiliary could then direct the approach of reagents in subsequent steps, such as nucleophilic substitution of one of the bromine atoms or in organometallic coupling reactions. This would allow for the selective formation of one enantiomer of a more complex product. After the key stereochemistry-defining step, the chiral auxiliary can be removed, regenerating a carbonyl group or a related functionality. This approach would unlock the potential of this compound as a scaffold for asymmetric synthesis.

Intermediate in the Construction of Heterocyclic Systems

The combination of an electrophilic aldehyde and two carbon atoms susceptible to nucleophilic attack (due to the C-Br bonds) makes this compound a promising candidate for the synthesis of heterocyclic compounds. By reacting it with dinucleophiles, both functionalities can be engaged to form a ring.

For example, reaction with hydrazine (B178648) (H₂NNH₂) or its derivatives could lead to the formation of pyrazole (B372694) rings. The initial reaction would likely be the condensation of the hydrazine with the aldehyde to form a hydrazone. Subsequent intramolecular nucleophilic attack by the second nitrogen atom onto the carbon bearing a bromine (likely C3, which is benzylic), followed by elimination and tautomerization, would yield a substituted phenylpyrazole.

A similar strategy with hydroxylamine (B1172632) (H₂NOH) could produce isoxazoles. The use of other binucleophiles, such as thiourea (B124793) or amidines, could likewise open pathways to thiazoles, imidazoles, or pyrimidines. The synthetic potential of a related reagent, 2,3-dibromo-1-(phenylsulfonyl)-1-propene, to act as a multi-coupling agent in the formation of furans and cyclopentenones demonstrates the utility of such dibrominated structures in building cyclic systems. orgsyn.org

Table 3: Potential Heterocyclic Products from this compound

| Binucleophile | Initial Reaction Site | Cyclization Step | Resulting Heterocycle (Core) |

| Hydrazine (H₂NNH₂) | Aldehyde (forms hydrazone) | Intramolecular N-alkylation | Pyrazole |

| Hydroxylamine (H₂NOH) | Aldehyde (forms oxime) | Intramolecular O-alkylation | Isoxazole |

| Thiourea (H₂NCSNH₂) | Aldehyde | Intramolecular S/N-alkylation | Aminothiazole |

This versatility underscores the role of this compound as a valuable intermediate, capable of generating diverse and complex molecular structures through carefully controlled reaction sequences.

Annulation Reactions for Nitrogen-Containing Heterocycles (e.g., pyrroles, triazoles)

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal and materials chemistry. Compounds containing vicinal dihalides and carbonyl groups are known building blocks for such ring systems. However, a thorough review of scientific literature reveals no specific, documented examples of this compound being directly employed in annulation reactions to create pyrrole (B145914) or triazole rings.

Theoretically, the presence of two electrophilic carbon centers (due to the C-Br bonds) and an aldehyde group makes it a plausible, albeit unproven, candidate for reactions like the Hantzsch pyrrole synthesis or other condensation/cyclization cascades with amine-containing reagents. For instance, reaction with primary amines and a β-ketoester could potentially lead to polysubstituted pyrroles after a series of condensation, substitution, and cyclization steps. Similarly, reactions with hydrazine derivatives or azide-containing nucleophiles could theoretically be explored for the formation of five-membered rings like pyrazoles or triazoles, but such specific pathways involving this compound are not reported.

Synthesis of Oxygen- and Sulfur-Containing Rings (e.g., furans)

The Paal-Knorr furan (B31954) synthesis and related methodologies are standard procedures for constructing furan rings from 1,4-dicarbonyl compounds. While this compound is not a 1,4-dicarbonyl compound itself, its functional groups offer potential routes to furan and other heterocycles. For example, it could theoretically be converted into a precursor suitable for furan synthesis.

Despite the versatility of related bromo-compounds in forming oxygen and sulfur-containing rings, there is a lack of specific published research demonstrating the use of this compound for the synthesis of furans or sulfur-containing heterocycles like thiophenes or thiazoles. General methods for synthesizing sulfur heterocycles often involve the reaction of appropriate sulfur nucleophiles with electrophilic carbon backbones, a role that this compound could potentially fill, but specific studies are absent. nih.govarkat-usa.orgorganic-chemistry.org

Development of Novel Reagents and Catalysts

The functional groups within this compound present possibilities for its conversion into more complex reagents or as a building block for catalysts, though these applications remain largely theoretical and are not described in the current body of scientific literature.

Precursors for Organometallic Reagents and Ligands

The carbon-bromine bonds in this compound are potential sites for organometallic transformations. For instance, reactions involving metal-halogen exchange (e.g., with organolithium reagents) or oxidative addition with low-valent transition metals are fundamental processes in organometallic chemistry. Such transformations could theoretically convert the dibromo compound into a di-organometallic reagent or a precursor for a bidentate ligand. However, there are no specific research findings that report the use of this compound for these purposes. Its listing as a commercially available intermediate suggests it is available for such exploratory research. yelu.inscribd.com

Functionalization for Polymer and Material Science Applications (excluding basic properties)

The functionalization of polymers and materials is critical for tailoring their properties for specific applications. The aldehyde group in this compound could, in principle, be used to graft the molecule onto polymer backbones containing reactive groups like amines or hydrazides through condensation reactions, thereby introducing bromine atoms that could be used for further modifications. However, a review of the literature on polymer and material science does not indicate that this compound has been utilized for such applications. There are no documented instances of its use in creating functional polymers or materials.

Advanced Analytical Methodologies for 2,3 Dibromo 3 Phenylpropanal

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is the cornerstone for separating 2,3-Dibromo-3-phenylpropanal from reaction mixtures, starting materials, byproducts, and its own stereoisomers, as well as for assessing its purity.

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. Given that this compound is a moderately sized molecule, GC is a viable analytical method. When coupled with a mass spectrometer (MS), it provides unequivocal identification based on the mass-to-charge ratio (m/z) of the fragmented ions.

Methodology and Findings: For the analysis of aldehydes, challenges such as thermal instability or high reactivity can sometimes necessitate a derivatization step to improve chromatographic behavior and detection sensitivity. sielc.comspectrabase.com However, direct analysis of halogenated compounds is also common. A hypothetical GC method for this compound would likely utilize a capillary column with a mid-polarity phase, such as a phenyl polysiloxane, to effectively resolve the compound from other aromatic species.